molecular formula C8H14ClNO B3024615 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone CAS No. 919111-20-9

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone

Cat. No.: B3024615
CAS No.: 919111-20-9
M. Wt: 175.65 g/mol
InChI Key: HAFGJOPZTUOENG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C8H14ClNO. It is known for its unique structure, which includes a chloroacetyl group attached to a 2,2-dimethylpyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone typically involves the reaction of 2,2-dimethylpyrrolidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Dimethylpyrrolidine+Chloroacetyl chlorideThis compound\text{2,2-Dimethylpyrrolidine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 2,2-Dimethylpyrrolidine+Chloroacetyl chloride→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The use of automated systems for temperature and pressure control ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrrolidines with various functional groups.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a carbonyl group.

    2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)propane: Similar structure but with a propane chain instead of an ethanone group.

Uniqueness

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is unique due to its specific combination of a chloroacetyl group and a 2,2-dimethylpyrrolidine ring.

Properties

IUPAC Name

2-chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-8(2)4-3-5-10(8)7(11)6-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFGJOPZTUOENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614759
Record name 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919111-20-9
Record name 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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